molecular formula C12H18ClNO2 B104032 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 16135-43-6

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B104032
CAS RN: 16135-43-6
M. Wt: 243.73 g/mol
InChI Key: PLUNNRJXHUNDQO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is also referred to as heliamine . It is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has a molecular weight of 243.73 .


Synthesis Analysis

The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse broad-spectrum biological activity .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Pomeranz–Fritsch–Bobbitt cyclization . This is a classical method of synthesis leading to the tetrahydroisoquinoline core .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride appears as white to slightly beige shiny flakes . It has a boiling point of 189-192 degrees Celsius .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

  • Analgesic and Anti-Inflammatory Properties : 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its analgesic and anti-inflammatory effects. It has been found to exhibit significant anti-inflammatory activity, surpassing the effects of diclofenac sodium. This compound also shows pronounced analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity

  • Local Anesthetic Activity : The compound has been evaluated for its local anesthetic activity, where studies have shown high effectiveness. Most derivatives of this compound were found to be more active than lidocaine, indicating their potential as promising drug candidates for local anesthesia. However, the variation in hepatotoxicity among these derivatives suggests the need for further investigation (Azamatov et al., 2023).

Anticonvulsant Effects

  • Anticonvulsant Properties : Certain derivatives of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have shown anticonvulsant effects in animal models. These effects are attributed to the structure-active relationship of the compound, with specific derivatives like 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displaying significant activity (Gitto et al., 2010).

Synthesis and Chemical Applications

  • Synthesis and Chemical Applications : The compound's derivatives have been used in the synthesis of various alkaloids and for the preparation of N-Halo compounds. These applications demonstrate the compound's versatility in chemical synthesis, contributing to the development of novel compounds for therapeutic and research purposes (Blank & Opatz, 2011); (Zhong & Bulger, 2011).

Psychopharmacological Activity

  • Psychopharmacological Activity : Research indicates that certain doses of this compound exhibit sedative-anxiolytic properties. This highlights its potential application in the field of psychopharmacology (Sanoev, 2022).

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. It has been assigned the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and precautionary statements include P260, P271, and P280 .

Future Directions

Tetrahydroisoquinoline-based compounds, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . They are currently subject to growing interest due to their potential in the treatment of various conditions, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNNRJXHUNDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wouters, K Elasaad, B Norberg, A Graulich… - European journal of …, 2010 - Elsevier
Crystal structure of the three stereoisomers of 1,1′-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) hydrochloride after resolution by semi-preparative …
Number of citations: 5 www.sciencedirect.com
A Graulich, F Mercier, J Scuvée-Moreau… - Bioorganic & medicinal …, 2005 - Elsevier
Neuronal action potentials are followed by an afterhyperpolarisation (AHP), which is mediated by small conductance Ca 2+ -activated K + channels (SK channels or KCa2 channels). …
Number of citations: 30 www.sciencedirect.com
K Elasaad - researchportal.unamur.be
Cyclodextrins (CD) are cyclic oligosaccharides composed of six to more than sixty glucose units. α-CD, β-CD and γ-CD are well known CD consisting of 6, 7 and 8 glycopyranose units, …
Number of citations: 2 researchportal.unamur.be
E Kossay - 2013 - dial.uclouvain.be
Cyclodextrins (CD) are cyclic oligosaccharides composed of six to more than sixty glucose units. α-CD, β-CD and γ-CD are well known CD consisting of 6, 7 and 8 glycopyranose units, …
Number of citations: 2 dial.uclouvain.be

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